molecular formula C18H25NO2 B5677764 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol

Cat. No. B5677764
M. Wt: 287.4 g/mol
InChI Key: NUVWBHUSBZFPQI-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are closely related to the compound , can be facilitated through Lewis acid-catalyzed reactions, showcasing a versatile approach for the construction of such structures. For instance, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid leads to the selective formation of pyrrolidine and tetrahydroquinoline derivatives, demonstrating a method that could potentially be applied or adapted for the synthesis of the target compound (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, such as those related to the compound, involves intricate stereochemistry, as evidenced by studies on activated cyclopropanes. These studies reveal that the stereochemistry of cyclopropane derivatives can significantly impact their reactivity and the outcome of chemical reactions, suggesting the importance of precise molecular structure determination in understanding the behavior of such compounds (Kojima, Hiroike, & Ohkata, 2004).

Chemical Reactions and Properties

Cyclopropanone equivalents derived from 3-chloropropionic acid, for instance, demonstrate the utility of cyclopropyl groups in synthetic chemistry. These equivalents can engage in a variety of reactions, forming diverse structures such as pyrroles, pyrrolines, and pyrrolizidines. This versatility indicates the potential chemical reactivity of the cyclopropyl group in the target compound (Wasserman, Dion, & Fukuyama, 1989).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structures. For example, the crystal structure of certain cyclopropane derivatives reveals specific conformational features, such as envelope conformations of pyrrolidine and dihydropyran rings, which can influence physical properties like melting points, solubility, and crystallinity. These properties are crucial for understanding the compound's behavior in different environments (He, 2010).

Chemical Properties Analysis

The chemical properties of the compound can be inferred from related studies on pyrrolidine and cyclopropane derivatives. The reactivity of these groups, such as in the formation of cyclopropanes with diastereomeric ratios favoring specific stereochemical outcomes, highlights the significance of the compound's chemical properties. These properties determine its reactivity, stability, and potential applications in synthesis (Mohapatra, Guguloth, & Yadav, 2012).

properties

IUPAC Name

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-13-5-3-4-6-15(13)7-10-17(20)19-11-14(2)18(21,12-19)16-8-9-16/h3-6,14,16,21H,7-12H2,1-2H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVWBHUSBZFPQI-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol

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